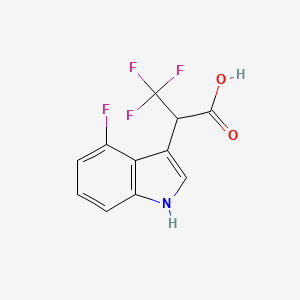
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid, also known as TFIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that regulates plant growth and development. TFIPA is a synthetic analog of IAA that has been modified to enhance its stability and potency.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Synthesis
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid: is utilized in medicinal chemistry for the design and synthesis of new drug candidates. Its structure, featuring both trifluoromethyl and indole groups, makes it a valuable precursor in creating compounds with potential therapeutic effects. The fluorine atoms significantly influence the biological activity of molecules, often increasing their metabolic stability and bioavailability .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound serves as an inhibitor in enzyme studies. The fluorine atoms can mimic the hydrogen bonding characteristics of hydroxyl groups, allowing researchers to investigate enzyme-substrate interactions and enzyme inhibition mechanisms. This is particularly useful in the study of enzymes that are targets for drug development .
Pharmacology: Pharmacokinetic Modulation
Pharmacologists explore 3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid for its ability to modulate pharmacokinetic properties of pharmaceuticals. The trifluoromethyl group can alter the distribution, metabolism, and excretion of drugs, potentially leading to improved efficacy and reduced side effects .
Organic Synthesis: Building Block for Complex Molecules
This compound is a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules with diverse functional groups. Its reactivity with different reagents enables the synthesis of a wide range of organic compounds, which can be further used in different fields of chemical research .
Chemical Engineering: Process Optimization
In chemical engineering, 3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid is studied for process optimization. Its unique chemical properties require careful handling and precise conditions during synthesis. Research in this area focuses on developing efficient, scalable, and environmentally friendly processes for its production .
Materials Science: Fluorinated Compound Applications
Materials scientists investigate the use of fluorinated compounds like this one in the development of new materials. The presence of fluorine can impart desirable properties such as resistance to solvents, acids, and bases, making it a candidate for use in specialty coatings and advanced material applications .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2-(4-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO2/c12-6-2-1-3-7-8(6)5(4-16-7)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXJTBCPXISCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


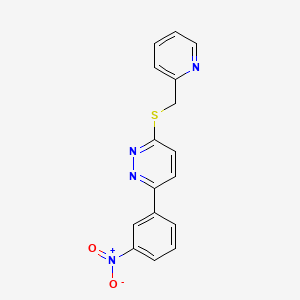

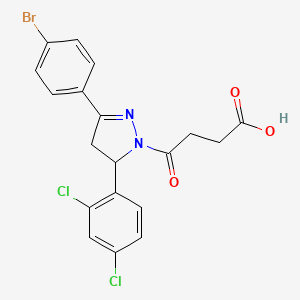

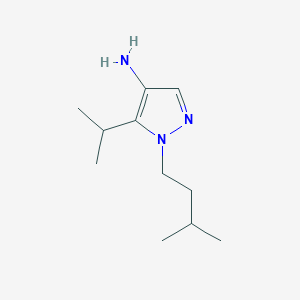
![3-benzyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781290.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2781292.png)
![N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781294.png)
![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)
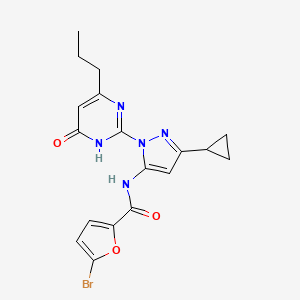
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)